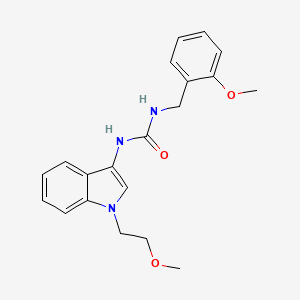

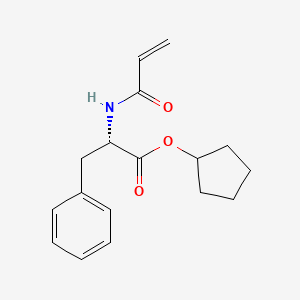

![molecular formula C18H16N2O6S B2867651 methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate CAS No. 899757-38-1](/img/structure/B2867651.png)

methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isothiazolinones are a class of organic compounds widely used as preservatives and antimicrobials . They are structurally related to isothiazole . Methylisothiazolinone (MIT) and Chloromethylisothiazolinone (CMIT) are popular derivatives .

Synthesis Analysis

Isothiazolinones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .

Molecular Structure Analysis

The molecular structure of isothiazolinones is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Chemical Reactions Analysis

Methylisothiazolinone is used for controlling microbial growth in water-containing solutions . It is typically used in a formulation with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), in a 3:1 mixture (CMIT:MIT) sold commercially as Kathon .

Physical and Chemical Properties Analysis

Isothiazolinone is a white solid with a molecular mass of 101.127 g/mol . It has a melting point of 74–75 °C (165–167 °F; 347–348 K) .

科学的研究の応用

Cooperative Motion in Amorphous Polymers

Research by Meng et al. (1996) on azo polymers, including the synthesis of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), demonstrates the role of such compounds in reversible optical storage. The study emphasizes the cooperative motion between azo and BEM side groups in amorphous polymers, leading to photoinduced and photoerased birefringence, showcasing the material's potential for optical data storage applications (Meng, Natansohn, Barrett, & Rochon, 1996).

Heterocyclic Systems Synthesis

Toplak et al. (1999) utilized Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems. This highlights the compound's utility in synthesizing complex heterocyclic structures, which are crucial in pharmaceutical research and development (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Supramolecular Dendrimers

Balagurusamy et al. (1997) discussed the design and synthesis of spherical supramolecular dendrimers, based on monodendrons including methyl 3,4,5-trishydroxybenzoate. Their work on liquid-crystalline phases and the determination of dendrimer shapes by X-ray analysis expands our understanding of molecular design for advanced materials (Balagurusamy, Ungar, Percec, & Johansson, 1997).

Methylglyoxal Research

The study on methylglyoxal by Nemet, Varga-Defterdarović, and Turk (2006) explores the presence and impact of this reactive alpha-oxoaldehyde in food and living organisms. Although not directly related to the requested compound, this research emphasizes the significance of methyl groups and their derivatives in biological systems and food science, underlining the interconnectedness of organic compounds in various research domains (Nemet, Varga-Defterdarović, & Turk, 2006).

作用機序

Target of Action

It is known that isothiazolinones, a class of compounds to which this molecule belongs, exhibit bacteriostatic and fungiostatic activity . This suggests that the compound likely targets key enzymes or proteins in bacteria and fungi, disrupting their normal function.

Mode of Action

Isothiazolinones are known to interact with their targets, leading to the inhibition of essential biological processes . This interaction and the resulting changes at the molecular level contribute to the compound’s bacteriostatic and fungiostatic properties.

Biochemical Pathways

Given its antimicrobial and antifungal properties, it can be inferred that the compound interferes with pathways crucial for the survival and proliferation of bacteria and fungi .

Pharmacokinetics

The molecular weight of the compound, which is 197211 , might influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its antimicrobial and antifungal properties. By interacting with its targets, the compound disrupts essential biological processes in bacteria and fungi, inhibiting their growth and proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, isothiazolinones are known to be strong sensitizers, producing skin irritations and allergies . Therefore, the use of this compound is restricted by EU legislation due to potential ecotoxicological hazards . The compound’s stability might also be affected by environmental conditions such as temperature and pH.

Safety and Hazards

将来の方向性

Due to the allergenic and cytotoxic properties of isothiazolinones, there has been some concern over their use . A report released by the European Scientific Committee on Cosmetic Products and Non-food Products Intended for Consumers (SCCNFP) in 2003 concluded that insufficient information was available to allow for an adequate risk assessment analysis of MIT .

特性

IUPAC Name |

methyl 4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6S/c1-26-18(23)12-6-8-13(9-7-12)19-16(21)10-11-20-17(22)14-4-2-3-5-15(14)27(20,24)25/h2-9H,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUDXEKCFJCGQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-ynamide](/img/structure/B2867569.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide](/img/structure/B2867571.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide](/img/structure/B2867572.png)

![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)

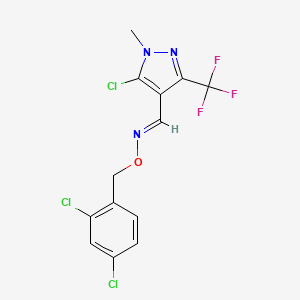

![2-Chloro-6-cyclopropyl-N-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]pyridine-4-carboxamide](/img/structure/B2867583.png)

![N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2867587.png)

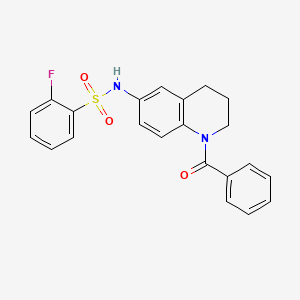

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2867588.png)

![3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide](/img/structure/B2867591.png)